n-Allylformamide

Overview

Description

Molecular Structure Analysis

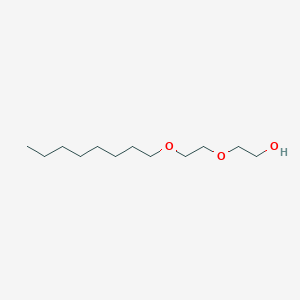

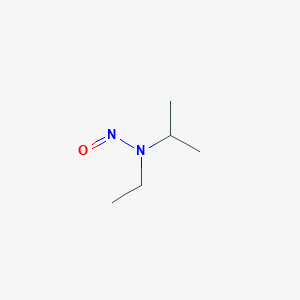

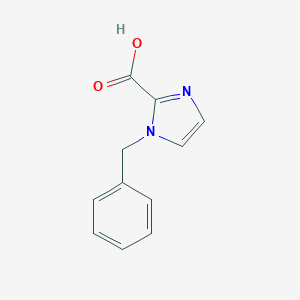

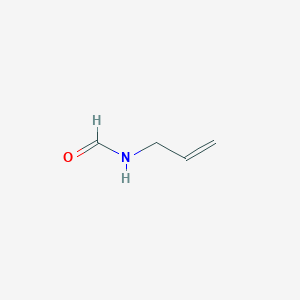

The n-Allylformamide molecule contains a total of 12 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 secondary amide (aliphatic) . The InChI representation of n-Allylformamide is InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) .Physical And Chemical Properties Analysis

N-Allylformamide has a molecular weight of 85.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has 2 rotatable bonds . The topological polar surface area is 29.1 Ų . The heavy atom count is 6 . The complexity of the molecule is 51.5 .Scientific Research Applications

Synthesis of N-Halamines

n-Allylformamide: can be used in the synthesis of N-halamines, which are notable for their antimicrobial properties. These compounds are effective against a broad spectrum of harmful microorganisms and are utilized in various fields, including healthcare, water treatment, and surface coatings .

Antimicrobial Agent Development

Due to its structural properties, n-Allylformamide can serve as a precursor in developing small molecular N-halamines. These molecules are synthesized to create new antimicrobial agents that inhibit the growth of pathogens, offering potential applications in creating disinfectants and antiseptics .

Organic Synthesis

In synthetic organic chemistry, n-Allylformamide can act as a versatile synthon. It can be employed to introduce the allyl group into target molecules, which is a valuable functionality in organic synthesis. This application is crucial for constructing complex molecules, including pharmaceuticals and agrochemicals .

Ligand in Metal Complexes

n-Allylformamide: can function as a ligand in metal complexes. Its ability to coordinate with metals can be exploited in catalysis, where these complexes can accelerate or enable chemical reactions that are otherwise difficult to achieve .

Polymer Modification

The compound can be used to modify polymers, imparting desirable properties such as increased flexibility or improved thermal stability. This application is particularly relevant in materials science, where n-Allylformamide can enhance the performance of plastics and resins .

Heterocyclic Compound Synthesis

n-Allylformamide: is also valuable in the synthesis of heterocyclic compounds. These structures are the core of many biologically active molecules, and their synthesis is fundamental to the development of new drugs and agrochemicals .

Mechanism of Action

Mode of Action

It’s known that formamide derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics

Result of Action

Some formamide derivatives have been shown to exhibit antiproliferative activities against certain cell lines

properties

IUPAC Name |

N-prop-2-enylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIGCAOWAAOWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291774 | |

| Record name | n-allylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Allylformamide | |

CAS RN |

16250-37-6 | |

| Record name | 16250-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.